Methyl(oxan-3-ylmethyl)amine
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Overview
Description
Methyl(oxan-3-ylmethyl)amine is an organic compound with the molecular formula C7H15NO It is a primary amine, characterized by the presence of an amino group attached to a methyl group and an oxane ring
Mechanism of Action
Target of Action
Amines in general are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Methyl(oxan-3-ylmethyl)amine, as an amine, can participate in various chemical reactions. One such reaction is the Hofmann elimination, where amines serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . This reaction is particularly relevant for quaternary ammonium salts, a group of amine derivatives .
Biochemical Pathways
For instance, methyl-based methanogenesis is a process where methyl-based amines contribute to methane production .
Result of Action
Amines can influence various biological processes, including protein synthesis and enzymatic reactions, which can have downstream effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, atmospheric amines contribute significantly to aerosol particle formation, which can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(oxan-3-ylmethyl)amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of oxan-3-ylmethyl chloride with methylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at room temperature to moderate heat.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: Methyl(oxan-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are typical reagents for forming amides.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Methyl(oxan-3-ylmethyl)amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: this compound is employed in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Methylamine: A simpler primary amine with a single methyl group.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Oxan-3-ylmethylamine: Similar structure but without the methyl group.
Uniqueness: Methyl(oxan-3-ylmethyl)amine is unique due to the presence of both an oxane ring and a methyl group attached to the amino group. This structural feature imparts distinct chemical properties, making it a versatile compound in organic synthesis and research applications.
Properties
IUPAC Name |
N-methyl-1-(oxan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-7-3-2-4-9-6-7/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNBVAIWWHHQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCOC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507339 |
Source
|
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7179-97-7 |
Source
|
Record name | N-Methyl-1-(oxan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(oxan-3-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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